molecular formula C23H27N5O B6565360 3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide CAS No. 946267-03-4

3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide

Cat. No.: B6565360
CAS No.: 946267-03-4
M. Wt: 389.5 g/mol
InChI Key: VNEUIWXQCVVFHF-UHFFFAOYSA-N
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Description

3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide is a synthetic small molecule characterized by a pyrimidine core substituted with methyl and 4-methylphenylamino groups. The butanamide moiety is linked to a para-aminophenyl group, which connects to the pyrimidine scaffold.

Properties

IUPAC Name

3-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-15(2)13-22(29)26-19-9-11-20(12-10-19)27-23-24-17(4)14-21(28-23)25-18-7-5-16(3)6-8-18/h5-12,14-15H,13H2,1-4H3,(H,26,29)(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEUIWXQCVVFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686). This interaction induces β-catenin ubiquitination and proteasomal degradation. The degradation of β-catenin disrupts the Wnt signaling pathway, leading to changes in cell behavior.

Pharmacokinetics

The compound is known to be cell-permeable, suggesting that it can be absorbed and distributed within the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Biological Activity

3-Methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Molecular Formula : C21H29N5O
  • Molecular Weight : 367.5 g/mol
  • IUPAC Name : 3-methyl-N-[4-[(4-methyl-6-(4-methylphenyl)amino)pyrimidin-2-yl]amino]phenyl]butanamide
PropertyValue
Molecular FormulaC21H29N5O
Molecular Weight367.5 g/mol
IUPAC Name3-methyl-N-[4-[(4-methyl-6-(4-methylphenyl)amino)pyrimidin-2-yl]amino]phenyl]butanamide
InChI KeyRMYVXZKDQPASNF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may inhibit specific enzymes or modulate receptor activity, leading to significant biochemical changes within cells.

In Vitro Studies

Recent research has focused on the compound's anti-inflammatory properties. In vitro studies have demonstrated that it can suppress the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For example, compounds similar to this one have shown potent inhibition of IL-6 mRNA expression in human keratinocyte cells when administered at concentrations around 10 μM .

Table 1: In Vitro Cytokine Inhibition Data

CompoundIL-6 mRNA Expression (Relative Units)
Control10.0
Compound A7.5
Compound B7.2
Compound C9.0

In Vivo Studies

In vivo studies have further validated the anti-inflammatory effects observed in vitro. For instance, administration of similar compounds in mouse models subjected to lipopolysaccharide (LPS)-induced inflammation resulted in significantly reduced levels of IL-6, IL-1β, and TNF-α, alongside lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating reduced hepatotoxicity .

Case Studies

  • Anti-Cancer Activity : Compounds structurally related to 3-Methyl-N-[4-(4-methylphenyl)amino]pyrimidin have been explored for their potential to inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.
  • Neuroprotective Effects : Research has indicated that similar compounds may offer neuroprotective benefits by modulating neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases.

Comparison with Similar Compounds

The structural similarities between 3-Methyl-N-[4-(morpholin-4-yl)phenyl]butanamide and other known therapeutic agents like Imatinib highlight its potential utility in drug development. Both classes of compounds share common functional groups that are implicated in their biological activities.

Compound NameBiological Activity
ImatinibAnti-cancer
3-Methyl-N-[4-(morpholin-4-yl)phenyl]butanamidePotential anti-inflammatory

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards

Three stereoisomeric butanamide derivatives (compounds m , n , and o ) reported in Pharmacopeial Forum (2017) share structural similarities with the target compound :

  • Core Structure : All feature a 3-methylbutanamide backbone.
  • Key Differences: Hexanamide Chain: Compounds m, n, and o include a diphenylhexanamide chain with hydroxyl and acetamido substituents, increasing their molecular complexity and steric bulk compared to the target compound. Stereochemistry: Variations in R/S configurations at positions 2, 4, and 5 of the hexanamide chain may influence bioavailability and target binding.
Table 1: Structural Comparison with Pharmacopeial Analogues
Feature Target Compound Pharmacopeial Analogues (m, n, o)
Amide Type Butanamide Butanamide with extended hexanamide chain
Pyrimidine Substitution 4-methyl, 6-(4-methylphenylamino) 2-oxotetrahydropyrimidinyl
Stereochemical Complexity None reported High (R/S configurations at multiple positions)
Molecular Weight ~430 (estimated) Likely >600 (inferred from structure)

Screening Compounds from 2025 Report

Two benzamide derivatives (G869-0518 and G869-0463) from a 2025 screening study provide additional points of comparison :

Table 2: Comparison with Screening Compounds
Compound ID Molecular Formula Molecular Weight Key Substituents
G869-0518 C₂₃H₂₅N₅O₂ 403.48 3-methoxybenzamide, pyrrolidin-1-yl pyrimidine
G869-0463 C₂₄H₂₇N₅O₃ 433.51 3,5-dimethoxybenzamide, pyrrolidin-1-yl pyrimidine
Target Not provided ~430 (estimated) Butanamide, 4-methylphenylamino pyrimidine

Key Observations :

Amide vs. Benzamide : The target’s butanamide group may confer greater flexibility compared to the rigid benzamide core of G869-0518 and G869-0462.

Methoxy Groups : G869-0463’s 3,5-dimethoxybenzamide could enhance solubility or π-π stacking interactions relative to the target’s unsubstituted phenyl group.

Research Implications

  • Pharmacokinetics : The target compound’s lower molecular weight (~430 vs. >600 for Pharmacopeial analogues) suggests improved bioavailability over bulkier derivatives .
  • Binding Interactions: The 4-methylphenylamino group may engage in hydrophobic interactions, whereas pyrrolidinyl or methoxy groups in analogues could favor polar interactions .
  • Synthetic Feasibility : The screening compounds (G869-0518/G869-0463) are available in milligram quantities, indicating established synthetic routes, whereas the target’s scalability remains unconfirmed .

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